molecular formula C6H4N2O B1602731 Oxazolo[5,4-B]pyridine CAS No. 273-62-1

Oxazolo[5,4-B]pyridine

Cat. No. B1602731
Key on ui cas rn: 273-62-1
M. Wt: 120.11 g/mol
InChI Key: BFPLMTPHDFFMTG-UHFFFAOYSA-N
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Patent
US08101637B2

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (92 mg, 0.58 mmol) and 2(but-3-ynyl)oxazolo[5,4-b]pyridine (100 mg, 0.58 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 98.5:1.5 to 98:2) to yield 56 mg (0.22 mmol, 39%) of 2-(4-pyridin-2-yl)but-3-ynyl)oxazolo[5,4-b]pyridine as a colorless oil.
Quantity
92 mg
Type
reactant
Reaction Step One
Name
2(but-3-ynyl)oxazolo[5,4-b]pyridine
Quantity
100 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([C:12]1[O:13][C:14]2[C:19]([N:20]=1)=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:9][C:10]#[CH:11]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:11]#[C:10][CH2:9][CH2:8][C:12]1[O:13][C:14]2[C:19]([N:20]=1)=[CH:18][CH:17]=[CH:16][N:15]=2.[N:20]1[C:19]2[C:14](=[N:15][CH:16]=[CH:17][CH:18]=2)[O:13][CH:12]=1

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
2(but-3-ynyl)oxazolo[5,4-b]pyridine
Quantity
100 mg
Type
reactant
Smiles
C(CC#C)C=1OC2=NC=CC=C2N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 98.5:1.5 to 98:2)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C#CCCC=1OC2=NC=CC=C2N1
Name
Type
product
Smiles
N1=COC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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